Home > Products > Screening Compounds P12463 > Lenvatinib Impurity F
Lenvatinib Impurity F - 417717-21-6

Lenvatinib Impurity F

Catalog Number: EVT-1197101
CAS Number: 417717-21-6
Molecular Formula: C21H18ClN3O5
Molecular Weight: 427.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lenvatinib Impurity F, also known as Desamino Hydroxy Lenvatinib, is a reagent for the synthesis of urea derivatives containing nitrogenous aromatic ring compounds that functions as angiogenesis inhibitors for treatment of diseases . It is used in the preparation of Lenvatinib, a multikinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors 1–3, fibroblast growth factor receptors 1–4, platelet-derived growth factor receptor-alpha, and RET and KIT proto-oncogenes .

Molecular Structure Analysis

The molecular formula of Lenvatinib Impurity F is C21H18ClN3O5 and its molecular weight is 427.84 . It is a derivative of Lenvatinib, which is a multikinase inhibitor .

Source

Lenvatinib is synthesized through a multi-step chemical process that involves various reagents and conditions. Impurity F arises during the synthesis of lenvatinib mesylate, specifically through hydrolysis reactions where the amide group in lenvatinib mesylate can be converted to a carboxylic acid under acidic or basic conditions . The presence of this impurity can indicate degradation or incomplete reaction pathways during the manufacturing process.

Classification

Lenvatinib Impurity F is classified as a degradation impurity. Degradation impurities are typically formed due to chemical instability under certain conditions such as heat, moisture, or pH variations during storage and processing. This classification is critical for regulatory compliance, as impurities must be monitored and controlled to ensure drug safety and efficacy .

Synthesis Analysis

Methods

The synthesis of lenvatinib involves several key steps, including:

  1. Initial Condensation: The first step typically involves the reaction of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with phenyl chloroformate in the presence of pyridine and N,N-dimethylformamide under controlled conditions .
  2. Formation of Lenvatinib: The second step includes the addition of cyclopropylamine to form lenvatinib through further reactions in similar solvents.
  3. Hydrolysis Conditions: Impurity F is generated when lenvatinib mesylate undergoes hydrolysis due to acidic or basic treatment during synthesis or storage.

Technical Details

The synthesis typically requires precise temperature control and inert atmosphere conditions to minimize side reactions that could lead to impurities. For example, maintaining low temperatures during initial reactions helps prevent premature decomposition of intermediates .

Molecular Structure Analysis

Structure

The molecular structure of lenvatinib (C21H19ClN4O4) features an aromatic ring system with multiple functional groups including an amide linkage and a chlorophenoxy moiety. Impurity F retains similar structural characteristics but differs in the functional group arrangement due to hydrolysis .

Data

  • Molecular Formula: C21H19ClN4O4
  • Molecular Weight: 426.85 g/mol
  • Structural Representation: The structural representation includes a quinoline core with various substituents impacting its chemical behavior.
Chemical Reactions Analysis

Reactions

Impurity F's formation primarily involves hydrolysis reactions where the amide bond in lenvatinib mesylate breaks down into a carboxylic acid derivative. This reaction can be catalyzed by either acidic or basic conditions, leading to varying degrees of impurity formation depending on environmental factors such as pH and temperature .

Technical Details

The degradation mechanism often involves:

  • Protonation of the amide nitrogen leading to increased electrophilicity.
  • Nucleophilic attack by water molecules resulting in the cleavage of the amide bond.
Mechanism of Action

Process

The mechanism by which lenvatinib exerts its effects primarily revolves around its action as a receptor tyrosine kinase inhibitor. It selectively inhibits several kinases involved in tumor angiogenesis and growth, including vascular endothelial growth factor receptor 2 (VEGFR2) .

Data

  • Target Kinases: VEGFR2, fibroblast growth factor receptors (FGFR), platelet-derived growth factor receptors (PDGFR).
  • Therapeutic Effects: Inhibition leads to reduced tumor blood supply and growth.
Physical and Chemical Properties Analysis

Physical Properties

Lenvatinib mesylate appears as a white to pale reddish-yellow powder. It exhibits polymorphism, which can influence its solubility and bioavailability .

Chemical Properties

  • Solubility: Slightly soluble in water; practically insoluble in ethanol.
  • Dissociation Constant (pKa): 5.05 at 25°C.
  • Partition Coefficient (Log P): 3.30, indicating moderate lipophilicity.

These properties are vital for understanding how lenvatinib and its impurities behave under different conditions.

Applications

Scientific Uses

Lenvatinib is primarily used in oncology for treating various cancers, including thyroid cancer and renal cell carcinoma. Its effectiveness relies on its ability to inhibit tumor growth by blocking angiogenesis pathways .

Monitoring impurities like Lenvatinib Impurity F is essential for ensuring drug safety and efficacy, making it a focus for quality control in pharmaceutical manufacturing processes.

Chemical Identity and Structural Characterization of Lenvatinib Impurity F

Systematic Nomenclature and Molecular Descriptors

Lenvatinib Impurity F, formally identified as 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid, is a carboxylic acid derivative arising from hydrolytic degradation of the parent tyrosine kinase inhibitor lenvatinib. Its molecular formula is C₂₁H₁₈ClN₃O₅, with a molecular weight of 427.84 g/mol [3] [5] [8]. The CAS registry number 417717-21-6 is exclusively assigned to this impurity, distinguishing it from other lenvatinib-related compounds like the desquinolinyl impurity (CAS 796848-79-8) [1] [3].

Table 1: Molecular Descriptors of Lenvatinib Impurity F

DescriptorValue/Representation
IUPAC Name4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid
Canonical SMILESCOC₁=CC₂=NC=CC(=C₂C=C₁C(=O)O)OC₃=CC(=C(C=C₃)NC(=O)NC₄CC₄)Cl
InChIKeyWVPCSJGFZLUZOU-UHFFFAOYSA-N
XLogP3.4 (Predicted)
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6

The cyclopropylurea moiety and hydrolyzed carboxylic acid group (replacing the parent drug’s carboxamide) critically influence its polarity and solubility. Predicted physicochemical properties include a boiling point of 599.5 ± 50.0 °C and a pKa of 2.74 ± 0.30, indicating moderate acidity consistent with aromatic carboxylic acids [3] [9] [10].

Crystallographic Analysis and Conformational Stability

No specific crystal structure data for Lenvatinib Impurity F is available in public literature. However, patent EP3299360A1 reveals that crystalline forms of lenvatinib mesylate exhibit distinct packing arrangements influenced by solvation and hydrogen bonding . The impurity’s structure features three hydrogen-bonding sites: the carboxylic acid (–COOH), urea carbonyl (–C=O), and urea –NH– group. This triad enables potential intramolecular or intermolecular interactions that may stabilize conformations.

The cyclopropyl ring introduces steric constraints near the urea linkage, potentially limiting free rotation and favoring specific dihedral angles. Computational modeling suggests that protonation states (governed by environmental pH) dramatically alter charge distribution, especially at the carboxylic acid group. Under acidic conditions, the neutral COOH form may promote dimerization via hydrogen bonding, while deprotonation (COO⁻) enhances aqueous solubility but reduces crystallinity [6] . Thermal gravimetric analysis (TGA) of analogous lenvatinib salts shows decomposition above 150°C, implying that the impurity’s solid-state stability is temperature-sensitive .

Spectroscopic Profiling (NMR, FTIR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra for Lenvatinib Impurity F were not fully detailed in the search results. However, key signals can be inferred from its structure:

  • ¹H NMR: The cyclopropyl group displays characteristic methylene protons at δ 0.5–0.7 ppm (multiplet). A singlet near δ 3.9 ppm corresponds to the methoxy (–OCH₃) protons. Aromatic protons in the quinoline and chlorophenyl rings appear between δ 6.8–8.5 ppm, while the carboxylic acid proton emerges >δ 12 ppm [8].
  • ¹³C NMR: Carbonyl carbons (urea and carboxylic acid) resonate at δ 160–175 ppm. The quinoline C-6 carbon (bearing –COOH) shows a distinct signal at δ 170–175 ppm [5] [10].

Fourier-Transform Infrared (FTIR) Spectroscopy

Predicted FTIR bands include:

  • Carboxylic Acid: O–H stretch (2500–3300 cm⁻¹, broad), C=O stretch (1690–1720 cm⁻¹)
  • Urea: N–H stretch (3200–3500 cm⁻¹), C=O stretch (1630–1660 cm⁻¹)
  • Quinoline and Ether: C–O–C stretch (1200–1300 cm⁻¹), C=N stretch (1600 cm⁻¹) [8] [9]

Mass Spectrometry (MS)

High-resolution MS data confirms the molecular ion peak at m/z 428.1012 [M+H]⁺ (calculated for C₂₁H₁₉ClN₃O₅: 428.1015). Fragmentation patterns include:

  • Loss of CO₂ (m/z 384) from the carboxylic acid group
  • Cleavage of the cyclopropylurea moiety (m/z 246) [3] [5]

Table 2: Key Spectroscopic Signatures of Lenvatinib Impurity F

TechniqueKey SignalsAssignment
¹H NMRδ 0.5–0.7 ppm (m, 4H)Cyclopropyl –CH₂–
δ 3.9 ppm (s, 3H)Methoxy (–OCH₃)
δ 6.8–8.5 ppm (m, 6H)Aromatic protons
FTIR1690–1720 cm⁻¹Carboxylic acid C=O
1630–1660 cm⁻¹Urea C=O
MSm/z 428.1012[M+H]⁺

Comparative Structural Analysis With Parent Drug and Analogous Impurities

Lenvatinib Impurity F differs from the parent drug lenvatinib (C₂₁H₁₉ClN₄O₄) by the replacement of the C-6 carboxamide (–CONH₂) with a carboxylic acid (–COOH). This hydrolysis eliminates the hydrogen-bonding capability of the amide group, reducing interactions with kinase targets and increasing polarity [5] [8] [10]. Compared to Lenvatinib Impurity A (7-methoxyquinoline-6-carboxamide), Impurity F retains the urea-linked chlorophenyl and cyclopropyl groups but lacks the quinoline-6-carboxamide segment [2] [3].

Degradation pathways illuminate structural vulnerabilities:

  • Acidic/Basic Hydrolysis: Lenvatinib mesylate undergoes amide bond cleavage under extreme pH, generating Impurity F. This reaction is accelerated at elevated temperatures [5] [8].
  • Enzymatic Degradation: Esterases may catalyze hydrolysis in biological matrices, though this is less documented for the carboxamide group.

Chromatographic behavior reflects structural differences:

  • Reverse-Phase HPLC: Impurity F exhibits shorter retention times than lenvatinib due to its higher polarity. Patent CN107305202B describes an HPLC method using an ammonium acetate/acetonitrile gradient to resolve Impurity F from other process-related impurities [2].

Properties

CAS Number

417717-21-6

Product Name

Lenvatinib Impurity F

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid

Molecular Formula

C21H18ClN3O5

Molecular Weight

427.8 g/mol

InChI

InChI=1S/C21H18ClN3O5/c1-29-19-10-17-13(9-14(19)20(26)27)18(6-7-23-17)30-12-4-5-16(15(22)8-12)25-21(28)24-11-2-3-11/h4-11H,2-3H2,1H3,(H,26,27)(H2,24,25,28)

InChI Key

WVPCSJGFZLUZOU-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)O)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl

Synonyms

4-(3-Chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic Acid

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)O)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.